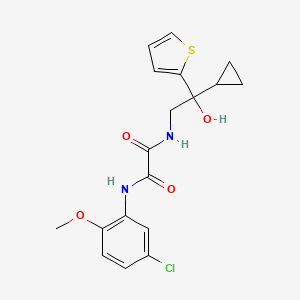

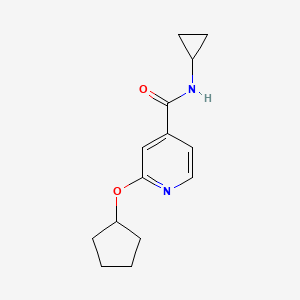

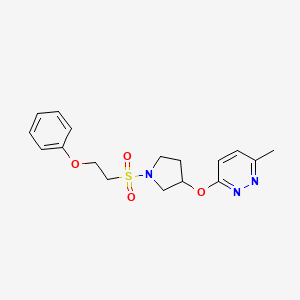

2-(cyclopentyloxy)-N-cyclopropylisonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cyclopentyloxy)-N-cyclopropylisonicotinamide, also known as CPI-1189, is a novel compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of isonicotinamides and has been found to exhibit promising biological activities.

Aplicaciones Científicas De Investigación

Cyclophosphamide and Cancer Therapy

Cyclophosphamide, an alkylating agent in the oxazaphosphorine group, has shown success in cancer therapy. It functions as an antineoplastic drug and an immunosuppressive agent, commonly used in blood and marrow transplantation (BMT). Its unique metabolism and inactivation by aldehyde dehydrogenase contribute to its cytotoxic properties (Emadi, Jones, & Brodsky, 2009).

COX-2 Inhibitors and Cancer

Cyclooxygenase 2 (COX-2) inhibitors have been studied for their potential in cancer treatment. These inhibitors, which block the formation of prostaglandins from arachidonic acid, have shown effects in various cancers, including colorectal and breast cancer. They could potentially be used as adjunctive therapy in familial polyposis and are currently being evaluated for broader applications (Brown & DuBois, 2005).

The Role of Cyclopropyl Groups in Drug Molecules

The cyclopropyl fragment, a structural component in many drug molecules, plays a significant role in drug development. It's particularly notable in the transition of drug candidates from the preclinical to clinical stages. The unique features of the cyclopropyl ring, such as coplanarity and enhanced π-character of C-C bonds, contribute to the efficacy of drugs containing this group (Talele, 2016).

Mitochondrial-Mediated Apoptosis in Cancer Therapy

Certain compounds, like N-(4-Hydroxyphenyl)retinamide, induce apoptosis in cancer cells via mitochondrial-mediated pathways. This process involves enhanced generation of reactive oxygen species (ROS) and changes in mitochondrial and endoplasmic reticulum functions. This mechanism is being explored for its therapeutic potential in cancer treatment (Tiwari et al., 2006).

Immunomodulatory Properties of Cyclophosphamide

Cyclophosphamide also has immunomodulatory properties, making it useful in tumor vaccination protocols and in controlling post-transplant allo-reactivity. Its selective effects on T cells are of particular interest in cancer treatment (Ahlmann & Hempel, 2016).

Propiedades

IUPAC Name |

2-cyclopentyloxy-N-cyclopropylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-14(16-11-5-6-11)10-7-8-15-13(9-10)18-12-3-1-2-4-12/h7-9,11-12H,1-6H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVMTAWQSUQNKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)

![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)

![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)